molecular formula C7H10N2O2 B2669922 methyl 1-ethyl-1H-imidazole-4-carboxylate CAS No. 71925-06-9

methyl 1-ethyl-1H-imidazole-4-carboxylate

Cat. No.: B2669922
CAS No.: 71925-06-9
M. Wt: 154.169
InChI Key: IFZJUDYBEZUIPV-UHFFFAOYSA-N
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Description

Methyl 1-ethyl-1H-imidazole-4-carboxylate is an organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms within their ring structure. This particular compound is characterized by the presence of a methyl ester group at the 4-position and an ethyl group at the 1-position of the imidazole ring. It is a colorless liquid with a distinctive odor and is soluble in various organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1-ethyl-1H-imidazole-4-carboxylate can be synthesized through several methods. One common route involves the reaction of 1-ethylimidazole with methyl chloroformate under basic conditions. The reaction proceeds as follows: [ \text{1-Ethylimidazole} + \text{Methyl chloroformate} \rightarrow \text{this compound} + \text{HCl} ]

Another method involves the esterification of 1-ethylimidazole-4-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction conditions typically involve refluxing the mixture to achieve the desired product.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product. The scalability of these methods makes them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-ethyl-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group into an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: 1-Ethylimidazole-4-carboxylic acid.

    Reduction: 1-Ethyl-4-hydroxymethylimidazole.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

Methyl 1-ethyl-1H-imidazole-4-carboxylate has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex imidazole derivatives used in pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.

    Medicine: It is investigated for its potential as an antifungal and antibacterial agent.

    Industry: The compound is utilized in the production of polymers and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of methyl 1-ethyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The imidazole ring’s nitrogen atoms play a crucial role in coordinating with metal ions or forming hydrogen bonds with amino acid residues in the enzyme’s active site.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-methyl-1H-imidazole-4-carboxylate: Similar structure but with a methyl group at the 1-position instead of an ethyl group.

    Ethyl 1-ethyl-1H-imidazole-4-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    1-Ethylimidazole-4-carboxylic acid: The carboxylic acid analog of the compound.

Uniqueness

Methyl 1-ethyl-1H-imidazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an ethyl group and a methyl ester group on the imidazole ring enhances its reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

methyl 1-ethylimidazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-3-9-4-6(8-5-9)7(10)11-2/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFZJUDYBEZUIPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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